molecular formula C6H11NO3 B8713757 4-Ethyl-4-hydroxymethyl-2-oxazolidinone CAS No. 162632-59-9

4-Ethyl-4-hydroxymethyl-2-oxazolidinone

Cat. No.: B8713757
CAS No.: 162632-59-9
M. Wt: 145.16 g/mol
InChI Key: FCMBXDLFGKHPLS-UHFFFAOYSA-N
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Description

4-Ethyl-4-hydroxymethyl-2-oxazolidinone is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

  • Antibacterial Activity :
    • 4-Ethyl-4-hydroxymethyl-2-oxazolidinone has been investigated for its potential as an antibacterial agent, particularly against Gram-positive bacteria. Studies have shown that modifications in its molecular structure can enhance its efficacy against resistant strains .
    • A library of oxazolidinones, including this compound, was evaluated for their activity against various bacterial strains, revealing critical structure-activity relationships that inform future drug design .
  • Asymmetric Synthesis :
    • The compound is utilized in asymmetric synthesis due to its chiral nature. It serves as a chiral auxiliary in various reactions, facilitating the production of optically active compounds .
    • Its synthesis often involves cyclization reactions with amino alcohols and carbonyl compounds, demonstrating versatility in synthetic pathways.
  • Enzyme Mechanism Studies :
    • Research has highlighted the interactions of this compound with specific enzymes, providing insights into its mechanism of action. This understanding aids in the design of inhibitors or modulators that can precisely target biological pathways.

Structural Studies

  • Structure-Uptake Relationship Studies :
    • Investigations into how structural variations affect the uptake of oxazolidinones have been conducted. These studies reveal how small changes can significantly impact permeation and efflux susceptibility in bacterial membranes, which is crucial for developing more effective antibiotics .
  • Comparative Analysis :
    • Comparative studies with structurally similar compounds (e.g., 4-Phenyl-2-Oxazolidinone) highlight the unique properties of this compound, such as differences in steric hindrance and electronic distribution that affect reactivity and biological activity.

Data Tables

Compound Name Structural Features Unique Properties
This compoundEthyl and hydroxymethyl groups at 4-positionChiral; modulates enzyme activities
4-Phenyl-2-OxazolidinoneContains a phenyl groupDifferent steric/electronic properties
(S)-4-Methyl-2-OxazolidinoneMethyl group at the 4-positionVariations in reactivity compared to ethyl
4-Benzyl-2-OxazolidinoneContains a benzyl groupAlters steric hindrance/electronic distribution

Case Studies

  • Antibacterial Efficacy : A study published in PMC reported on a series of oxazolidinones including this compound being tested against resistant strains of Staphylococcus aureus and Escherichia coli. The research found that certain structural modifications led to enhanced antibacterial activity, demonstrating the compound's potential as a lead structure for new antibiotics .
  • Synthesis Optimization : Another study focused on optimizing the synthesis routes for producing this compound efficiently. Techniques such as using tetraarylphosphonium salts as catalysts were employed to facilitate reactions involving glycidols with isocyanates, leading to higher yields of 4-hydroxymethyl-substituted oxazolidinones.

Properties

CAS No.

162632-59-9

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-ethyl-4-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C6H11NO3/c1-2-6(3-8)4-10-5(9)7-6/h8H,2-4H2,1H3,(H,7,9)

InChI Key

FCMBXDLFGKHPLS-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=O)N1)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methoxide (2.2 g, Aldrich) was added to a solution of 2-amino-2-ethyl-1,3-propanediol(100.0 g, Aldrich) and diethyl carbonate (169.0 g, Aldrich) This solution was refluxed in a Dean Stark apparatus until no more EtOH was collected. The reaction mixture was cooled, added acetone(200 ml) and allowed to stand overnite at room temperature. The resulting suspension was filtered to give 81.0 g of the desired product as a beige solid. 1H NMR consistent with the proposed structure.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
169 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
2.2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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